molecular formula C25H25NO4 B14498280 2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid CAS No. 63430-47-7

2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid

Cat. No.: B14498280
CAS No.: 63430-47-7
M. Wt: 403.5 g/mol
InChI Key: PHMFCYFUMJUXSL-UHFFFAOYSA-N
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Description

2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid is an organic compound with a complex structure that includes aromatic rings, an ethoxy group, and an amino group

Preparation Methods

The synthesis of 2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Ethoxy Group:

    Coupling Reactions: The aromatic rings are coupled using a palladium-catalyzed cross-coupling reaction.

    Final Assembly: The final product is obtained through a series of condensation reactions and purification steps.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, using reagents such as halogens or nitrating agents, leading to the formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its aromatic structure and functional groups.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and amino groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The aromatic rings can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the binding.

Comparison with Similar Compounds

Similar compounds to 2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid include:

    Benzoic acid derivatives: Compounds like 4-methoxybenzoic acid and 4-ethoxybenzoic acid share similar structural features but differ in their functional groups.

    Aromatic amines: Compounds such as aniline and N-ethyl aniline have similar amino groups but lack the complex aromatic structure.

    Ethers: Compounds like ethyl phenyl ether have similar ethoxy groups but differ in their overall structure.

The uniqueness of this compound lies in its combination of functional groups and aromatic rings, which confer specific chemical and biological properties.

Properties

CAS No.

63430-47-7

Molecular Formula

C25H25NO4

Molecular Weight

403.5 g/mol

IUPAC Name

2-[2-ethoxy-4-(N-ethyl-4-methylanilino)benzoyl]benzoic acid

InChI

InChI=1S/C25H25NO4/c1-4-26(18-12-10-17(3)11-13-18)19-14-15-22(23(16-19)30-5-2)24(27)20-8-6-7-9-21(20)25(28)29/h6-16H,4-5H2,1-3H3,(H,28,29)

InChI Key

PHMFCYFUMJUXSL-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)C)C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)OCC

Origin of Product

United States

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